molecular formula C19H21NO2 B2660711 N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide CAS No. 1798412-01-7

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

Cat. No. B2660711
M. Wt: 295.382
InChI Key: RRVIZYMIKMEZIP-OUKQBFOZSA-N
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Description

“N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.3821. It is available for purchase from various chemical suppliers12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide”. However, cinnamamides can be synthesized from methyl cinnamates and phenylethylamines using Lipozyme® TL IM in continuous-flow microreactors3. This method has been reported to be highly efficient, with a maximum conversion of 91.3%3.



Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is not explicitly provided in the search results. However, based on its molecular formula, it likely contains a cinnamamide group (C6H5CH=CHCONH2), an o-tolyl group (C7H7), and a 2-methoxyethyl group (CH3OCH2CH2).



Chemical Reactions Analysis

Specific chemical reactions involving “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not mentioned in the search results. However, cinnamamides in general have been studied for their α-glucosidase inhibitory activity4.



Physical And Chemical Properties Analysis

“N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” is a white crystalline powder5. Its solubility in various solvents is not specified in the search results.


Safety And Hazards

The safety and hazards associated with “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for “N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide” are not specified in the search results. However, cinnamamides in general have potential for further research due to their α-glucosidase inhibitory activity4.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIZYMIKMEZIP-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

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